EPO 60 - 142443-98-9

EPO 60

Catalog Number: EVT-1519963
CAS Number: 142443-98-9
Molecular Formula: C10H9BrN2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Erythropoietin is classified under hematopoietic growth factors, specifically as a cytokine that promotes the formation of red blood cells from progenitor cells in the bone marrow. The natural form of erythropoietin consists of 166 amino acids with several glycosylation sites that affect its pharmacokinetics and pharmacodynamics. EPO 60 is synthesized chemically or through recombinant DNA technology to produce specific glycoforms that can enhance its therapeutic efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of EPO 60 can be achieved through various methods, including:

  1. Chemical Synthesis: This involves constructing the protein from amino acids using techniques such as native chemical ligation. A segment coupling strategy is often employed, where the polypeptide chain is divided into smaller segments that are synthesized separately and then ligated together to form the complete protein .
  2. Recombinant DNA Technology: This method uses genetically modified organisms (such as yeast or mammalian cells) to produce EPO. The gene coding for erythropoietin is inserted into these organisms, which then express the protein that can be harvested and purified .
  3. Cell-Free Protein Synthesis: A novel approach where cell lysates are used to synthesize proteins without living cells. This method allows for precise control over the synthesis conditions and can incorporate post-translational modifications like glycosylation .
Molecular Structure Analysis

Structure and Data

EPO 60 retains a similar structure to natural erythropoietin, characterized by its three-dimensional conformation essential for receptor binding and activity. The molecular structure includes:

  • Amino Acid Sequence: Comprising 166 amino acids.
  • Glycosylation Sites: EPO contains multiple N-linked and O-linked glycosylation sites that are critical for its stability and activity.
  • Molecular Weight: The molecular weight of EPO 60 varies based on its glycoform but typically ranges around 30 kDa due to the attached carbohydrates .
Chemical Reactions Analysis

Reactions and Technical Details

EPO 60 undergoes several chemical reactions during its synthesis:

  1. Native Chemical Ligation: This reaction allows for the joining of two peptide segments at cysteine residues, facilitating the formation of disulfide bonds that stabilize the protein structure .
  2. Glycosylation Reactions: Specific enzymes such as glycosyltransferases are used to add carbohydrate moieties to certain amino acids, enhancing biological activity .
  3. Deprotection Steps: In synthetic routes involving protected amino acids or sugars, deprotection reactions are necessary to yield the final active form of EPO 60.
Mechanism of Action

Process and Data

The mechanism of action of EPO 60 involves binding to the erythropoietin receptor on erythroid progenitor cells in the bone marrow. Upon binding, several intracellular signaling pathways are activated:

  • JAK2/STAT5 Pathway: This pathway is crucial for mediating cell proliferation and survival signals, leading to increased red blood cell production.
  • MAPK Pathway: Involved in cell differentiation and proliferation.

The presence of sialic acid residues on EPO 60 modulates its half-life in circulation, influencing its therapeutic effectiveness .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder when lyophilized.
  • Solubility: Soluble in water and physiological saline solutions.

Chemical Properties

  • pH Stability: EPO 60 is stable within a pH range of approximately 4.5 to 7.5.
  • Thermal Stability: Sensitive to high temperatures; should be stored at low temperatures (typically -20°C) to maintain activity.

Relevant analyses include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight confirmation .

Applications

Scientific Uses

EPO 60 has several applications in both clinical and research settings:

  1. Anemia Treatment: Primarily used in patients with chronic kidney disease or those undergoing chemotherapy.
  2. Athletic Performance Enhancement: Although controversial, it has been misused in sports for its ability to increase red blood cell mass.
  3. Research Tool: Used in studies investigating erythropoiesis mechanisms or developing new therapeutic strategies for anemia-related conditions.
Biochemical and Molecular Foundations of Erythropoietin (EPO)

Structural Characteristics of Human Erythropoietin

Glycoprotein Composition and Isoform Variability

Erythropoietin (EPO) is a 30.4 kDa glycoprotein hormone comprising a single polypeptide chain of 165 amino acids with complex post-translational modifications [2] [4]. Approximately 40% of its molecular mass derives from its carbohydrate moiety, which includes three N-linked glycans (attached to Asn24, Asn38, and Asn83) and one O-linked glycan (at Ser126) [2] [3]. This glycosylation is not merely decorative; it confers essential functional properties:

  • Protease Resistance: The glycan shield protects against enzymatic degradation in circulation
  • Solubility Maintenance: Carbohydrate groups enhance aqueous solubility
  • Receptor Affinity Modulation: Specific glycoforms influence binding kinetics to EPOR
  • Circulatory Half-life: Sialic acid caps prevent hepatic clearance via asialoglycoprotein receptors

Isoform variability arises primarily from microheterogeneity in glycosylation. The N-glycans exhibit di-, tri-, tri'-, and tetra-antennary structures with varying degrees of sialylation [2]. Notably, recombinant human EPO (rhEPO) isoforms produced in Chinese Hamster Ovary (CHO) cells differ from endogenous human EPO by containing exclusively α2-3-linked sialic acids (95% N-acetylneuraminic acid, 2% N-glycolylneuraminic acid, 3% N-acetyl-9-O-acetylneuraminic acid) rather than the α2-6-linkages found in humans [4]. These biochemical differences underpin the differential electrophoretic mobility patterns used in anti-doping analyses [2].

Table 1: Structural Features of Human Erythropoietin [2] [3] [4]

CharacteristicDetails
Molecular Mass30.4 kDa (40% carbohydrate)
Amino Acid Residues165
Disulfide BridgesCys7-Cys161, Cys29-Cys33
N-glycosylation SitesAsn24, Asn38, Asn83
O-glycosylation SiteSer126
Secondary StructureFour antiparallel α-helices, two β-sheets
Isoelectric Point RangeVariable (pH 3.5-4.5) due to glycosylation microheterogeneity
Specific Activity~129,000 IU/mg (epoetin alfa)

Receptor-Binding Domains and Functional Epitopes

The interaction between EPO and its receptor (EPOR) exemplifies a precision ligand-receptor engagement. The EPO molecule contains two distinct receptor-binding sites – a high-affinity site (Site 1: K~d~ ≈ 1 nM) and a lower-affinity site (Site 2) – that facilitate EPOR dimerization [2] [10]. Site 1 involves residues in the helix B and loop regions (e.g., Arg14, Arg103), while Site 2 encompasses residues from helix A and helix D (e.g., Ser100, Arg103) [10]. This spatial arrangement enables a 1:2 ligand-receptor stoichiometry, where a single EPO molecule bridges two EPOR monomers.

Upon EPO binding, EPOR undergoes a conformational rotation that brings intracellular JAK2 kinases associated with each receptor monomer into proximity, enabling transphosphorylation [2] [10]. The phosphorylated tyrosine residues (notably Tyr343 in human EPOR) create docking sites for SH2-domain-containing signaling proteins, primarily STAT5 (Signal Transducer and Activator of Transcription 5). This initiates a signaling cascade involving:

  • JAK2-mediated EPOR phosphorylation
  • STAT5 recruitment and phosphorylation
  • STAT5 dimerization and nuclear translocation
  • Transcriptional activation of erythroid survival genes (e.g., Bcl-x~L~)

Table 2: Key Functional Epitopes in EPO-EPOR Interaction [2] [10]

EPO DomainCritical ResiduesReceptor Interaction RoleBiological Consequence
Helix ASer100, Arg103Site 2 binding specificityFacilitates EPOR dimerization
Helix BArg14, Arg103Site 1 high-affinity interactionInitial receptor docking
Loop ABArg10, Tyr13Stabilizes receptor interfaceEnhances complex stability
Helix DArg143, Ser146Secondary Site 2 contributionCompletes dimerization interface

The exquisite sensitivity of this system is highlighted by pathogenic mutations in EPOR's cytoplasmic domain. Truncations eliminating negative regulatory regions (e.g., residues proximal to Tyr429) result in constitutive signaling and familial erythrocytosis [10]. Furthermore, oxygen-dependent post-translational regulation occurs via prolyl hydroxylation of EPOR at Pro419/Pro426 by PHD3, targeting it for VHL-mediated ubiquitination and degradation – a process attenuated under hypoxia [10].

Hypoxia-Inducible Factor (HIF) Regulation of EPO Synthesis

The oxygen-sensing pathway governing EPO production centers on the hypoxia-inducible transcription factors (HIFs), specifically the HIF-2 isoform (EPAS1). Under normoxic conditions, HIF-α subunits undergo rapid oxygen-dependent degradation via a conserved enzymatic cascade [2] [3] [6]:

  • Prolyl Hydroxylation: HIF-α proline residues (Pro405/Pro531 in HIF-2α) are modified by prolyl hydroxylase domain enzymes (PHD1-3), requiring O~2~, Fe~2+~, 2-oxoglutarate, and ascorbate
  • Ubiquitination: Hydroxylated HIF-α is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex
  • Proteasomal Degradation: Polyubiquitinated HIF-α is degraded by the 26S proteasome

Concomitantly, asparaginyl hydroxylation by Factor Inhibiting HIF (FIH) at Asn847 in HIF-2α blocks p300/CBP coactivator binding, further suppressing transcriptional activity [2] [6].

Under hypoxic conditions, hydroxylation reactions are kinetically inhibited, enabling HIF-α stabilization and nuclear translocation. HIF-2α heterodimerizes with constitutively expressed HIF-1β (ARNT), forming the transcriptionally active complex that binds Hypoxia Response Elements (HREs) in the EPO gene locus [3] [6]. Renal EPO regulation involves a 3' enhancer located ≈120 kb downstream of the EPO coding sequence, while hepatic regulation utilizes a 5' promoter element [3].

Table 3: Enzymatic Regulators of HIF-α Stability and Activity [2] [3] [6]

EnzymeTarget Site on HIF-αFunctional ConsequencePrimary Tissue Expression
PHD2 (EGLN1)Pro405 (HIF-2α)VHL-mediated ubiquitination & degradationUbiquitous
PHD1 (EGLN2)Pro531 (HIF-2α)Augments degradationKidney, liver
PHD3 (EGLN3)Pro531 (HIF-2α)Degradation & modulates activityHeart, CNS
FIHAsn847 (HIF-2α)Blocks p300/CBP bindingUbiquitous

The dynamic response to hypoxia exhibits remarkable temporal precision: Circulating EPO concentrations increase exponentially within 90-120 minutes following hypoxic exposure, peaking at 18-36 hours before declining despite sustained hypoxia [6]. This adaptation involves both transcriptional and post-transcriptional mechanisms, including:

  • REPC Recruitment: Hypoxia increases the number of renal EPO-producing cells (REPCs)
  • mRNA Stabilization: Hypoxia enhances EPO mRNA half-life
  • Feedback Inhibition: Elevated hematocrit improves oxygen delivery, reducing HIF activity

Tissue-specific regulation is evident: Peritubular fibroblasts in the renal cortex produce >90% of circulating EPO in adults, while hepatocytes surrounding the central vein contribute during fetal development and can reactivate production in severe hypoxia [3] [6]. Intriguingly, REPCs exhibit neuronal-like properties, expressing microtubule-associated protein 2 (MAP2) and neurofilament protein light polypeptide (NFL), suggesting a neuroectodermal developmental origin [3].

Evolutionary Conservation of Erythropoietic Signaling Pathways

The EPO-EPOR signaling axis exhibits deep evolutionary roots, with functional homologs identified throughout vertebrates and even in invertebrates. The EPOR belongs to the cytokine receptor superfamily characterized by conserved structural motifs:

  • WSXWS motif in the extracellular domain
  • Fibronectin type III domains
  • Box 1/Box 2 intracellular regions for JAK association

Phylogenetic analyses reveal that EPOR orthologs first emerged in early vertebrates, with functional conservation demonstrated between human, murine, piscine, and avian receptors [7]. Remarkably, mammalian EPO can activate erythropoiesis in teleost fish, indicating conservation of functional epitopes despite 450 million years of divergence [7].

In mammals, the developmental shift from hepatic to renal EPO production represents a key adaptation:

  • Fetal Stage: Hepatocytes are primary EPO producers (regulated via HNF-4α)
  • Perinatal Transition: GATA-4 downregulation suppresses hepatic EPO
  • Adulthood: Renal REPCs dominate EPO synthesis (regulated via HIF-2α)

This transition aligns with the physiological demands of terrestrial respiration, where precise oxygen homeostasis becomes critical for larger body masses and higher metabolic rates [3] [7].

Beyond vertebrates, molecular precursors of the system exist. Drosophila melanogaster possesses a homolog (dEPOR) that dimerizes with the domestic pale receptor (dome) to activate JAK/STAT signaling in hemocyte progenitors [7]. Similarly, Caenorhabditis elegans utilizes an EPOR-like receptor (C30C11.4) for oxidative stress responses. These observations indicate that the core signaling module – ligand-induced receptor dimerization activating JAK/STAT transduction – predates the emergence of dedicated erythropoiesis and was co-opted for oxygen-sensitive hematopoiesis during vertebrate evolution.

The HIF oxygen-sensing machinery itself exhibits even greater antiquity, with conserved PHD/VHL homologs regulating HIF-like proteins in C. elegans (EGL-9/VHL-1) and Drosophila (Sima/fatiga). This universal mechanism enables metazoans to couple oxygen availability with transcriptional responses, with EPO regulation representing a vertebrate specialization of this ancient system [6] [7].

Table 4: Evolutionary Conservation of Erythropoietic Components

ComponentMammalsTeleost FishDrosophilaC. elegans
LigandEPO (30.4 kDa glycoprotein)Erythropoietin-likeBranchless (FGF-like)Not characterized
ReceptorEPOR (homodimer)EPOR homologdEPOR/dome heterodimerC30C11.4 receptor
Oxygen SensorPHD1-3, FIHPHD homologsFatiga (PHD homolog)EGL-9 (PHD homolog)
Key AdaptationsRenal EPO production, Glycosylation complexityHypoxia-inducible hepatic EPOTracheogenesis regulationHypoxic avoidance behavior

Compound Nomenclature Table

Properties

CAS Number

142443-98-9

Product Name

EPO 60

Molecular Formula

C10H9BrN2O

Synonyms

EPO 60

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.